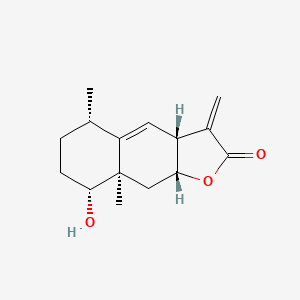

1beta-Hydroxyalantolactone

Vue d'ensemble

Description

1beta-Hydroxyalantolactone is a small molecular compound isolated from the flower head of the medicinal plant giant British flower . It belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives . It exhibits potent anti-inflammatory and anticancer activities .

Synthesis Analysis

1beta-Hydroxyalantolactone is a sesquiterpene lactone mainly isolated from Inula genus plants . In one study, 1beta-Hydroxyalantolactone was isolated and five derivatives were prepared through different reactions at the C1-OH and C13-methylene motifs .Molecular Structure Analysis

The molecular structure of 1beta-Hydroxyalantolactone is based on the eudesmanolide or secoeudesmanolide skeleton . The structure of the catalytic site is stable, and 1beta-Hydroxyalantolactone can dock at the catalytic site with correct conformation .Chemical Reactions Analysis

1beta-Hydroxyalantolactone was found to target UbcH5s by covalently bonding with Cys85 . The QM/MM methodology was used to calculate the free energy barrier of hydrogen transfer and formation of covalent bond between 15-position carbon of ligand and Cys85 .Physical And Chemical Properties Analysis

The molecular weight of 1beta-Hydroxyalantolactone is 248.32 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Application in Dermatology

1β-Hydroxyalantolactone (IJ-5), a sesquiterpene lactone compound isolated from Inula japonica, has demonstrated potential in treating atopic dermatitis (AD). A study found that IJ-5 attenuated AD-like skin inflammation in mice. It reduced dermatitis severity, ear swelling, and serum levels of IgE, IL-4, and IL-6. Histopathological examination showed decreased hypertrophy, hyperkeratosis, and infiltration of inflammatory cells. This suggests IJ-5 as a potential therapeutic agent for AD (Lin et al., 2016).

Pharmacokinetics

A study developed a liquid chromatography-tandem mass spectrometry method for determining 1β-Hydroxyalantolactone in rat plasma. This method was used in pharmacokinetic studies of sesquiterpene lactones after oral administration of Herba Inula extract to rats, providing insights into the absorption and metabolism of 1β-Hydroxyalantolactone in biological systems (Yang et al., 2012).

Chemotaxonomic Research

1β-Hydroxyalantolactone was isolated in a study investigating the compounds of species from the tribe Mutisieae. This research contributes to chemotaxonomic knowledge, particularly within the subtribe Nassauviinae, demonstrating relationships between plant species based on chemical constituents (Bohlmann et al., 1979).

Potential in Cancer Research

Isoalantolactone, a related compound, has been studied for its effects on cancer cells. Although not directly about 1β-Hydroxyalantolactone, this research indicates the potential of sesquiterpene lactones in cancer treatment. The study showed that Isoalantolactone induced apoptosis and inhibited proliferation in endometrial cancer cells (Hu & Yang, 2022).

Mécanisme D'action

Target of Action

1β-Hydroxyalantolactone, a sesquiterpene lactone, has been found to target Ubiquitin-Conjugating Enzyme UbcH5s . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells . It has also been suggested that 1β-Hydroxyalantolactone may target the p65 of NF-κB .

Mode of Action

1β-Hydroxyalantolactone inhibits UbcH5s by covalently bonding with Cys85 . This bonding is facilitated by Asp112 and Asn114, which function as anchors to fix the ligand, ensuring it steadily docked at the catalytic site to complete the covalent reaction . The compound can dock at the catalytic site with the correct conformation .

Biochemical Pathways

1β-Hydroxyalantolactone has been found to influence the NF-κB signaling pathway , which plays a pivotal role in the regulation of NO expression . It inhibits the phosphorylation of p65 and p50 in TNF-α-induced NF-κB signaling .

Result of Action

1β-Hydroxyalantolactone exhibits potent anti-inflammatory and anticancer activities . It attenuates atopic dermatitis-like skin lesions induced by 2,4-dinitrochlorobenzene in mice . It also modulates many processes that influence inflammatory reactions .

Action Environment

Environmental factors can influence the action of 1β-Hydroxyalantolactone. For instance, the compound’s anti-inflammatory effects can be affected by the presence of inflammatory triggers . .

Propriétés

IUPAC Name |

(3aR,5S,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3/t8-,10+,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNIMDDQCZHAFA-SCFTVSGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313851 | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1beta-Hydroxyalantolactone | |

CAS RN |

68776-47-6 | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyalantolactone, 1β- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC62NA7PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2395660.png)

![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2395666.png)

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)

![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)

![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)

![3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2395679.png)